Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride
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Overview
Description
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride typically involves the reaction of 2-aminomethyl-4-methylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death. In cancer cells, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
- Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
- 2-(aminomethyl)thiazole dihydrochloride
- Methyl 4-(aminomethyl)benzoate hydrochloride
Comparison: Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methyl group at the 4-position of the thiazole ring can influence its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C7H12Cl2N2O2S |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;;/h3,8H2,1-2H3;2*1H |
InChI Key |
CWAUUPVHASADLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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